N1-Aryl Substitution Enables >5-Fold PKD Inhibitory Potency Modulation vs. 3-IN-PP1 in Biochemical Assays
In a systematic SAR study of pyrazolo[3,4-d]pyrimidine-based pan-PKD inhibitors, variation exclusively at the N1 position was shown to modulate biochemical inhibitory potency against PKD by a factor exceeding five-fold. The reference compound 3-IN-PP1 (bearing an N1 substituent distinct from the 3,4-dimethylphenyl group) exhibited IC50 values of 94–108 nM across PKD isoforms in a biochemical kinase assay [1]. In contrast, the optimized analog 17m, which retains a pyrazolo[3,4-d]pyrimidine core structurally similar to the target compound, achieved IC50 values of 17–35 nM against PKD in the same assay format [1]. Cellular target engagement was confirmed: both 3-IN-PP1 and 17m blocked PKD-dependent cortactin phosphorylation in PANC-1 pancreatic cancer cells, demonstrating that the biochemical potency differences translate to intracellular pathway modulation [1]. This establishes that the N1 substituent is a critical potency driver within this scaffold class, implying that the 3,4-dimethylphenyl substitution in the target compound may confer a distinct potency signature relative to compounds bearing different N1-aryl groups.
| Evidence Dimension | Biochemical PKD inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No direct IC50 data available; compound bears 3,4-dimethylphenyl at N1 and pyrrolidine at C4, structurally positioned within the SAR series described. |
| Comparator Or Baseline | Analog 17m: IC50 = 17–35 nM (pan-PKD, biochemical assay). Reference 3-IN-PP1: IC50 = 94–108 nM (pan-PKD, biochemical assay). |
| Quantified Difference | 17m vs. 3-IN-PP1: ~2.7- to 6.4-fold improvement; attributed solely to N1-substituent variation. |
| Conditions | Biochemical kinase inhibition assay; recombinant PKD isoforms; ATP-competitive format (Gilles et al., 2020). |
Why This Matters
When procuring a pyrazolo[3,4-d]pyrimidine for PKD-targeted screening, selecting a compound based solely on scaffold identity without verifying the N1 substituent risks a >5-fold potency discrepancy—directly affecting hit-calling thresholds and follow-up decisions.
- [1] Gilles P, et al. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Eur J Med Chem. 2020;205:112638. doi:10.1016/j.ejmech.2020.112638. View Source
